5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine
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Overview
Description
5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H9BrClN3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH is crucial. Industrial methods also emphasize the importance of safety and environmental considerations, such as the use of green chemistry principles to minimize waste and hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as Raney nickel or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the ethyl and diamine groups, making it less versatile in certain applications.
2-Chloro-5-bromo-N-ethylpyridine-3,4-diamine: Similar structure but different positioning of the ethyl group, affecting its reactivity and properties.
Uniqueness
5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chloro-3-N-ethylpyridine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-6-5(10)4(8)3-12-7(6)9/h3,11H,2H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLCTARGJHTLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CN=C1Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743626 |
Source
|
Record name | 5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842144-03-0 |
Source
|
Record name | 5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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